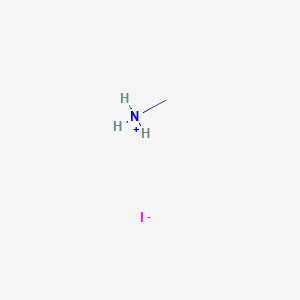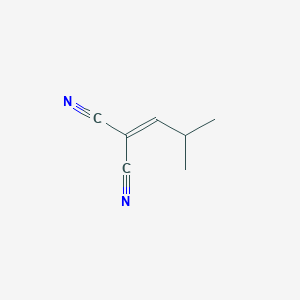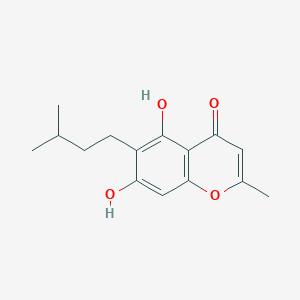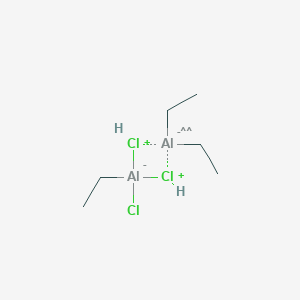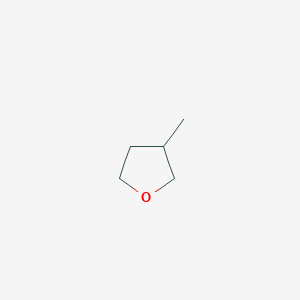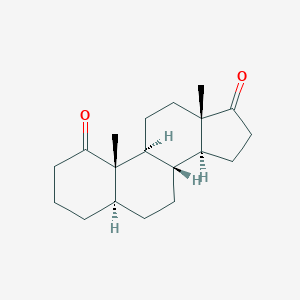
CID 87088586
Übersicht
Beschreibung
Sodium o-dodecylbenzenesulfonate, also known as Sodium dodecylbenzenesulfonate (SDBS), is a commonly used anionic surfactant . It is a white or light yellow powder or flake solid, which is volatile and easily soluble in water . SDBS has been used to stabilize dispersions of graphene nanoflakes (GNFs) during the preparation of the liquid phase of GNFs .
Synthesis Analysis
The synthesis of Sodium o-dodecylbenzenesulfonate involves optimizing the flow rate, the SO3/DDB molar ratio, the sulfonation temperature in the microreactor, and the aging step . This optimization can increase the sulfonic acid contents up to 97 wt.% while decreasing the free oil and sulfuric acid contents down to 1.0 wt.% in the final product .Molecular Structure Analysis
The molecular formula of Sodium o-dodecylbenzenesulfonate is C18H29NaO3S . The InChI representation isInChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18 (17)22 (19,20)21;/h12-13,15-16H,2-11,14H2,1H3, (H,19,20,21);/q;+1/p-1 . The Canonical SMILES representation is CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] . Chemical Reactions Analysis
Sodium o-dodecylbenzenesulfonate is incompatible with strong oxidizers . In the MS 2 mass spectrum of DBS, the deprotonated DBS easily formed the ion at m/z 183.01 ([DBS–C10H22–Na]−), by losing a C10H22 molecule and a C9H20 molecule to generate the ion at m/z 197.03 ([DBS–C9H20–Na]−) .Physical And Chemical Properties Analysis
Sodium o-dodecylbenzenesulfonate has a molecular weight of 348.5 g/mol . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Radioactive Decontamination : It is used in nuclear decontamination processes to remove radioactive atoms like cesium ions. Research has focused on developing adsorbents for efficiently removing high concentrations of sodium dodecylbenzenesulfonate from environments contaminated during such processes (Daewon Kim et al., 2019).
Cosmetic Industry : In cosmetics, it serves as a surfactant-cleansing agent. Its solubility in water and alcohol, along with its skin irritation properties, are well-studied, providing guidelines for its safe use in cosmetic products (Lillian C. Becker et al., 2010).
Environmental Management : The compound's utility in environmental management, especially for selective adsorption of pollutants from waste, is significant. Mesoporous silica nanofibers have been developed for efficient separation of sodium dodecylbenzenesulfonate from radioactive waste (Wonho Noh et al., 2020).
Chromatography and Separation Sciences : Its role in separating polycyclic aromatic hydrocarbons using capillary electrophoresis demonstrates its application in analytical chemistry (G. Kavran & F. Erim, 2002).
Soil Science : The interaction of sodium dodecylbenzenesulfonate with soil, particularly its adsorption characteristics and impact on soil properties, is essential for understanding its environmental fate (F. Ahmed & M. Ishiguro, 2015).
Material Science : Studies on its interaction with materials like chrysotile fibers and its effect on surfactant concentration provide insights into its potential in material processing and environmental remediation (A. Fachini & I. Joekes, 2002).
Battery Technology : Research into using dodecylbenzenesulfonate-doped poly(pyrrole) films as a secondary battery electrode shows its potential in energy storage technologies (R. C. Peres et al., 1992).
Photocatalysis : Its role in photocatalytic systems, such as in the degradation of anionic surfactants in water, highlights its application in water treatment and environmental remediation (Yu. O. Shvadchina et al., 2018).
Wirkmechanismus
SDBS acts as a surfactant in the ionic self-assembly reaction of cyclophane BIMCP-1 . The effects of the branched structures of SDBS molecules on oil recovery are investigated by molecular dynamics method . The relative density of oil molecules shows that SDBS molecule with benzene ring located near the center of alkyl chain has the best effect on oil displacement .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium o-dodecylbenzenesulfonate involves the sulfonation of o-dodecylbenzene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "o-dodecylbenzene", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Mix o-dodecylbenzene and sulfuric acid to form a sulfonic acid intermediate", "Add water to the sulfonic acid intermediate to form the sodium salt of o-dodecylbenzenesulfonic acid", "Neutralize the sodium salt of o-dodecylbenzenesulfonic acid with sodium hydroxide to form Sodium o-dodecylbenzenesulfonate", "Filter and dry the resulting product" ] } | |
CAS-Nummer |
15163-46-9 |
Molekularformel |
C18H30NaO3S |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
sodium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21); |
InChI-Schlüssel |
YFDKVXNMRLLVSL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.[Na] |
Andere CAS-Nummern |
25155-30-0 15163-46-9 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
27176-87-0 (Parent) |
Synonyme |
deterlon Dobanic acid 83 dodecyl benzene sulfonic acid sodium dodecylbenzenesulfonic acid dodecylbenzenesulfonic acid, potassium salt dodecylbenzenesulfonic acid, sodium salt sodium dodecyl benzene sulfonate sodium dodecylbenzenesulfonate sodium laurylbenzenesulfonate sulfanol sulfanol NP 1 sulfonol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



